Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane
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Overview
Description
Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane is an organosilicon compound with the molecular formula C11H16Cl2Si. This compound is notable for its unique chemical structure, which includes a chloromethyl group attached to a phenyl ring, further connected to a dimethylsilane moiety. It is used in various fields of research due to its potential biological activity and chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane can be synthesized through several methods. One common approach involves the reaction of 3-(chloromethyl)phenylmagnesium bromide with dimethylchlorosilane. This reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as anhydrous aluminum chloride, can also be employed to facilitate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or alcohols.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenolic compounds.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
Substitution: Formation of amines or ethers
Oxidation: Formation of phenolic compounds
Reduction: Formation of methyl-substituted derivatives
Scientific Research Applications
Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials, such as sealants and adhesives.
Mechanism of Action
The mechanism of action of Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The dimethylsilane moiety can also influence the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- Chloro(chloromethyl)dimethylsilane
- (Chloromethyl)dimethylphenylsilane
- Dichlorodimethylsilane
Uniqueness
Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane is unique due to its specific structural arrangement, which combines a chloromethyl group with a phenyl ring and a dimethylsilane moiety. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
chloro-[2-[3-(chloromethyl)phenyl]ethyl]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2Si/c1-14(2,13)7-6-10-4-3-5-11(8-10)9-12/h3-5,8H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJQWSQPPVXOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1=CC(=CC=C1)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692832 |
Source
|
Record name | Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99349-00-5 |
Source
|
Record name | Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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